![molecular formula C46H32N4OS B12340567 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)
5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine: is a synthetic porphyrin compound used primarily for research purposes. It has a molecular formula of C46H32N4OS and a molecular weight of 688.84 . Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle.
Chemical Reactions Analysis
Types of Reactions: 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the s-acetylthio group to a thiol group.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles (e.g., Grignard reagents) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactivity of porphyrins.
Biology: Investigated for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Explored for its potential use in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, for example, the compound can generate reactive oxygen species (ROS) upon light activation, leading to the destruction of cancer cells. The porphyrin core allows for efficient absorption of light and transfer of energy to molecular oxygen, producing ROS that can damage cellular components .
Comparison with Similar Compounds
Tetraphenylporphyrin (TPP): A widely studied porphyrin with similar structural features but lacking the s-acetylthio group.
Hematoporphyrin: A naturally occurring porphyrin used in medical applications, particularly in PDT.
Protoporphyrin IX: Another naturally occurring porphyrin involved in heme biosynthesis.
Uniqueness: 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine is unique due to the presence of the s-acetylthio group, which can impart distinct chemical and physical properties.
Properties
Molecular Formula |
C46H32N4OS |
|---|---|
Molecular Weight |
688.8 g/mol |
IUPAC Name |
S-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)phenyl] ethanethioate |
InChI |
InChI=1S/C46H32N4OS/c1-29(51)52-34-19-17-33(18-20-34)46-41-27-25-39(49-41)44(31-13-7-3-8-14-31)37-23-21-35(47-37)43(30-11-5-2-6-12-30)36-22-24-38(48-36)45(32-15-9-4-10-16-32)40-26-28-42(46)50-40/h2-28,47,50H,1H3 |
InChI Key |
HSUKLIRJHSKNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=NC(=C(C6=CC=C2N6)C7=CC=CC=C7)C=C5)C8=CC=CC=C8)N4)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester](/img/structure/B12340494.png)

![ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate](/img/structure/B12340512.png)


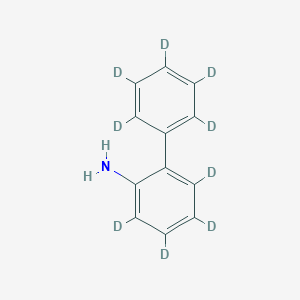

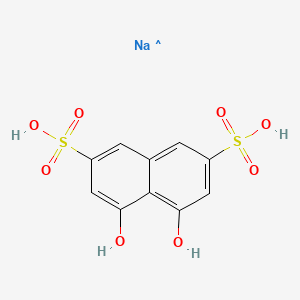
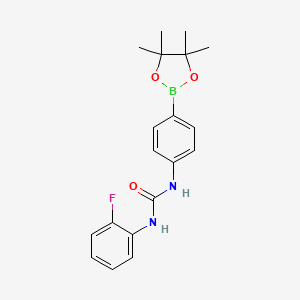
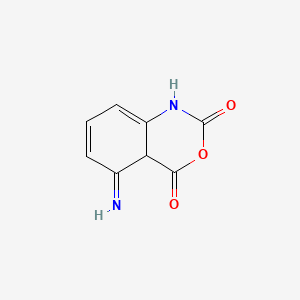
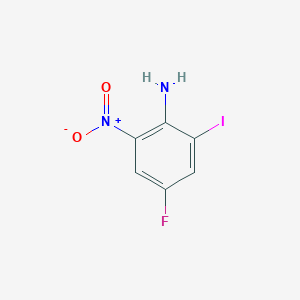

![N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide](/img/structure/B12340548.png)
![Meso-tetra[4-(allyloxy)phenyl] porphine](/img/structure/B12340552.png)
